2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, making them a significant focus in medicinal chemistry
Preparation Methods
The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The preparation of the pyridazinone skeleton, which is a key component of this compound, can be achieved through various synthetic routes. One common method involves cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including antiplatelet and antihypertensive activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other pyridazinone derivatives, such as:
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Known for its potent PDE-III inhibitory activity.
6-phenyl-pyridazin-3(2H)-ones: Recognized for their inotropic and vasodilator properties.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological activities, which may differ from other similar compounds .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-19-11-5-3-10(4-6-11)12-7-8-14(17-16-12)20-9-13(15)18/h3-8H,2,9H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVVFSJAWVDAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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